molecular formula C24H19N B1203508 2,4,6-Triphenylaniline CAS No. 6864-20-6

2,4,6-Triphenylaniline

Cat. No. B1203508
CAS RN: 6864-20-6
M. Wt: 321.4 g/mol
InChI Key: AGWKGKUGJDMKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Triphenylaniline is an organic compound with the chemical formula (C6H5)3C6H2NH2 . It has a molecular weight of 321.41 . It is a pale cream-colored powder .


Synthesis Analysis

2,4,6-Triphenylaniline can be synthesized by oxidizing it to azo (2,4,6-triphenylbenzene) in acetonitrile containing pyridine .


Molecular Structure Analysis

The molecular structure of 2,4,6-Triphenylaniline is represented by the SMILES string Nc1c(cc(cc1-c2ccccc2)-c3ccccc3)-c4ccccc4 .


Chemical Reactions Analysis

2,4,6-Triphenylaniline can be oxidized to azo (2,4,6-triphenylbenzene) in acetonitrile containing pyridine .


Physical And Chemical Properties Analysis

2,4,6-Triphenylaniline is a pale cream-colored powder . It has a melting point of 122-125°C . The molecular weight is 321.41 .

Scientific Research Applications

  • Chemistry
    • Application : 2,4,6-Triphenylaniline is used in chemical reactions. Specifically, it can be oxidized to azo (2,4,6-triphenylbenzene) in acetonitrile containing pyridine .
    • Methods of Application : The method involves the oxidation of 2,4,6-Triphenylaniline in a solution of acetonitrile containing pyridine . Unfortunately, the specific technical details or parameters of this procedure are not provided in the sources I found.
    • Results or Outcomes : The outcome of this procedure is the production of azo (2,4,6-triphenylbenzene) . Quantitative data or statistical analyses of the results were not provided in the sources I found.
  • Chemistry

    • Application : 2,4,6-Triphenylaniline is used in the synthesis of other chemical compounds. For example, it can be used in the preparation of 5-tritylisatin .
    • Results or Outcomes : The outcome of this procedure is the production of 5-tritylisatin . Quantitative data or statistical analyses of the results were not provided in the sources I found.
  • Chemistry

    • Application : 2,4,6-Triphenylaniline can be used in the synthesis of 2,4,6- Tri-tert -butylnitrobenzene .
    • Results or Outcomes : The outcome of this procedure is the production of 2,4,6- Tri-tert -butylnitrobenzene . Quantitative data or statistical analyses of the results were not provided in the sources I found.
  • Chemistry

    • Application : 2,4,6-Triphenylaniline is used in the synthesis of other chemical compounds. For example, it can be used in the preparation of 1-Bromo-2,4,6-triphenylbenzene .
    • Results or Outcomes : The outcome of this procedure is the production of 1-Bromo-2,4,6-triphenylbenzene . Quantitative data or statistical analyses of the results were not provided in the sources I found.
  • Chemistry

    • Application : 2,4,6-Triphenylaniline can be used in the synthesis of 1-Iodo-2-nitrobenzene .
    • Results or Outcomes : The outcome of this procedure is the production of 1-Iodo-2-nitrobenzene . Quantitative data or statistical analyses of the results were not provided in the sources I found.
  • Chemistry

    • Application : 2,4,6-Triphenylaniline can be used in the synthesis of 2-Chloroaniline .
    • Results or Outcomes : The outcome of this procedure is the production of 2-Chloroaniline . Quantitative data or statistical analyses of the results were not provided in the sources I found.

Safety And Hazards

2,4,6-Triphenylaniline is toxic if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Relevant Papers The relevant papers retrieved did not provide additional information beyond what has been summarized above .

properties

IUPAC Name

2,4,6-triphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N/c25-24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H,25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWKGKUGJDMKMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)N)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00348015
Record name 2,4,6-Triphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triphenylaniline

CAS RN

6864-20-6
Record name 2,4,6-Triphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00348015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Triphenylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Triphenylaniline
Reactant of Route 2
Reactant of Route 2
2,4,6-Triphenylaniline
Reactant of Route 3
Reactant of Route 3
2,4,6-Triphenylaniline
Reactant of Route 4
Reactant of Route 4
2,4,6-Triphenylaniline
Reactant of Route 5
Reactant of Route 5
2,4,6-Triphenylaniline
Reactant of Route 6
Reactant of Route 6
2,4,6-Triphenylaniline

Citations

For This Compound
77
Citations
N Ranganathan, G Mahalingam - Journal of Cellular …, 2019 - Wiley Online Library
The secondary metabolite 2,4,6‐triphenylaniline (TPA) was isolated from an endophytic fungi Alternaria longipes strain VITN14G of mangrove plant Avicennia officinalis, that exhibited …
Number of citations: 9 onlinelibrary.wiley.com
O Ugono, S Cowin, AM Beatty - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
Individual molecules of the title compound, C24H19N, do not participate in hydrogen-bonding interactions due to the steric bulk of the phenyl rings ortho to the amine. The dihedral …
Number of citations: 3 scripts.iucr.org
N Ranganathan, G Mahalingam - Journal of Molecular Liquids, 2020 - Elsevier
Mangrove endophytic fungi have recently gained attention among researchers as a replacement of mangrove phytoconstituents to protect critically endangered mangrove species. 2,4,6-…
Number of citations: 5 www.sciencedirect.com
H Lund - Electrochimica acta, 2006 - Elsevier
Cyclic voltammetry at a glassy carbon electrode of 2,4,6-triphenylnitrobenzene (1) in DMF shows two reversible one-electron reductions. Preparative reduction of 1 yields 2,4,6-…
Number of citations: 6 www.sciencedirect.com
Y Miura, A Tanaka, K Hirotsu - The Journal of Organic Chemistry, 1991 - ACS Publications
The preparation, isolation, molecular structure, and ESR spectra of TV-(arylthio)-2, 4, 6-triphenylanilino radicals 2 are described. Radicals 2 have been prepared by oxidation of TV-(…
Number of citations: 44 pubs.acs.org
Y Miura, Y Kitagishi, S Ueno - Bulletin of the Chemical Society of …, 1994 - journal.csj.jp
Three N-(Arylthio)-2,4,6-tris(4-methylphenyl)-, three N-(arylthio)-2,4,6-tris(3-chlorophenyl)-, and five N-(arylthio)-2,4,6-tris(4-chlorophenyl)phenylaminyl radicals have been generated by …
Number of citations: 15 www.journal.csj.jp
GR Clark, AJ Nielson, CEF Rickard - Journal of the Chemical Society …, 1996 - pubs.rsc.org
Reaction of 2,4,6-triphenylaniline with Na2MoO4 in the presence of SiMe3Cl and NEt3 in 1,2-dimethoxyethane (dme) gave the oxoimido complex [MoCl2(NC6H2Ph3-2,4,6)O(dme)]. Its …
Number of citations: 19 pubs.rsc.org
N Ranganathan, G Mahalingam - Journal of Cellular …, 2019 - Wiley Online Library
Endophytic fungi, especially from mangrove plants, are rich source of secondary metabolites, which plays a major role in various pharmacological actions preferably in cancer and …
Number of citations: 24 onlinelibrary.wiley.com
H Lund - ECS Transactions, 2007 - iopscience.iop.org
Cyclic voltammetry at a glassy carbon electrode of 2, 4, 6-triphenylnitrobenzene (1) in DMF shows two reversible one-electron reductions. Preparative reduction of 1 yields 2, 4, 6-…
Number of citations: 3 iopscience.iop.org
JD Masuda, KC Jantunen, BL Scott… - Organometallics, 2008 - ACS Publications
Lutetium alkyl complexes supported by a monoanionic, tridentate ligand system formed by the dearomatization and functionalization of a 2,2′:6′,2′′-terpyridine have been reacted …
Number of citations: 27 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.